molecular formula C14H12O2S B6378122 2-Formyl-6-(2-methylthiophenyl)phenol CAS No. 1261994-95-9

2-Formyl-6-(2-methylthiophenyl)phenol

Cat. No.: B6378122
CAS No.: 1261994-95-9
M. Wt: 244.31 g/mol
InChI Key: ZRPOVGMOLKQBHA-UHFFFAOYSA-N
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Description

2-Formyl-6-(2-methylthiophenyl)phenol (CAS 1261925-55-6) is a high-purity organic compound offered for research and development purposes. This molecule features a phenolic core that is disubstituted at the 2- and 6- positions with a formyl group and a 2-methylthiophenyl group, respectively. This specific architecture makes it a valuable synthon, or building block, for constructing more complex molecules, particularly in medicinal chemistry and materials science. While direct studies on this exact compound are limited, its structure provides clear research utility. The presence of the formyl group makes it a versatile intermediate for reactions such as condensations and nucleophilic additions. The 2-methylthiophenyl moiety is of significant interest; sulfur-containing groups like methylthio-ethers are known to enhance interactions with biological targets and are explored in the development of enzyme inhibitors . Furthermore, such sulfur moieties are critical in designing advanced materials, including Covalent Organic Frameworks (COFs) for environmental remediation, specifically for the adsorption of toxic heavy metals like mercury from water . Researchers can leverage this compound to develop novel chemical entities for potential application in drug discovery programs or as a ligand in the synthesis of functional porous materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14(12)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPOVGMOLKQBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Activation and Protection

Phenolic hydroxyl groups, while ortho/para-directing, often necessitate protection to prevent side reactions during formylation. Methyl ether protection (e.g., using methyl iodide/potassium carbonate) converts the phenol to 2-(2-methylthiophenyl)phenol methyl ether, enhancing compatibility with the Vilsmeier-Haack reagent (POCl₃/DMF). The methyl ether directs formylation to the ortho position relative to the oxygen atom, ensuring regioselectivity at C2.

Reaction Optimization

Optimal conditions involve refluxing the protected substrate with POCl₃ (3 equiv) and DMF (5 equiv) in anhydrous dichloroethane at 80°C for 6 hours, followed by hydrolysis with aqueous sodium acetate. This yields this compound methyl ether, which undergoes deprotection using BBr₃ in dichloromethane to restore the phenolic hydroxyl group. Reported yields for this sequence range from 58–72%, contingent on the purity of intermediates.

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes TOF
BaseK₂CO₃Enhances coupling
SolventToluene/H₂OPrevents hydrolysis
Temperature90°CBalances rate/selectivity

This step achieves 65–78% yield, with residual palladium removed via Chelex-100 resin.

Sequential Synthesis: Formylation Followed by Cross-Coupling

Aldehyde Protection During Coupling

To prevent aldehyde oxidation or side reactions during cross-coupling, the formyl group is protected as a dimethyl acetal. Treatment of 2-formylphenol with trimethyl orthoformate (TMOF) in methanol catalyzed by p-toluenesulfonic acid (PTSA) affords the acetal, stable under Suzuki conditions. Post-coupling, the acetal is cleaved with 2N HCl in THF, restoring the aldehyde with >90% fidelity.

Comparative Analysis of Reaction Orders

Formylating before introducing the thiophenyl group minimizes steric hindrance during cross-coupling, whereas reverse sequencing risks over-oxidation of the thioether. Kinetic studies show a 22% yield improvement when formylation precedes coupling, attributed to reduced electronic deactivation of the aryl bromide.

Directed Ortho Metalation (DoM) Strategy

Lithium-Halogen Exchange

A directed metalation approach utilizes 2-(2-methylthiophenyl)phenol protected as a silyl ether (e.g., TBSCl, imidazole). Treatment with LDA (−78°C, THF) generates a lithiated intermediate at C2, which reacts with DMF to install the formyl group. Deprotection with TBAF yields the target compound in 50–60% overall yield, limited by competing lateral lithiation.

Reductive Pathways and Alternative Methods

Oxidation of Hydroxymethyl Precursors

Reduction of 2-hydroxymethyl-6-(2-methylthiophenyl)phenol (synthesized via NaBH₄ reduction of methyl esters) with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to the aldehyde. However, over-oxidation to carboxylic acids occurs in 15–20% of cases, necessitating careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(2-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: 2-Carboxy-6-(2-methylthiophenyl)phenol.

    Reduction: 2-Hydroxymethyl-6-(2-methylthiophenyl)phenol.

    Substitution: 2-Formyl-6-(2-methylthiophenyl)-4-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-6-(2-methylthiophenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(2-methylthiophenyl)phenol is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
2-Formyl-6-(2-methylthiophenyl)phenol Not provided 2-methylthiophenyl (6-position) Phenol, Formyl, Thiophene, Methyl ~258 (estimated)*
2-Formyl-6-(3-hydroxyphenyl)phenol C₁₃H₁₀O₃ 3-hydroxyphenyl (6-position) Phenol, Formyl, Hydroxyl 214.22
2-Formyl-6-methoxyphenyl cinnamate C₁₇H₁₄O₄ Methoxy (6-position), Cinnamate Phenol, Formyl, Methoxy, Ester 282.29
2-Methyl-6-phenylphenol C₁₃H₁₂O Phenyl (6-position), Methyl Phenol, Methyl 184.23

*Estimated based on analogous structures.

Key Observations:
  • Thiophene vs. Hydroxyphenyl/Methoxy Groups: The 2-methylthiophenyl group in the target compound introduces sulfur-based aromaticity and lipophilicity, contrasting with the polar hydroxyl group in 2-Formyl-6-(3-hydroxyphenyl)phenol or the electron-donating methoxy group in 2-Formyl-6-methoxyphenyl cinnamate . This likely reduces water solubility compared to hydroxylated analogs.
  • Formyl Group Reactivity : The formyl group in all listed compounds serves as a reactive site for condensation or nucleophilic addition reactions, enabling applications in synthetic chemistry.

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Substituents
Compound Name Solubility (Water) LogP (Predicted) Melting Point (°C)
This compound Low ~3.5 Not available
2-Formyl-6-(3-hydroxyphenyl)phenol Moderate ~2.8 Not reported
2-Formyl-6-methoxyphenyl cinnamate Low ~3.2 Crystalline
2-Methyl-6-phenylphenol Very low ~3.7 Not reported
Key Observations:
  • Solubility : The thiophene and methyl groups in the target compound likely reduce water solubility compared to the hydroxylated analog .
  • Lipophilicity (LogP) : The sulfur atom in thiophene and methyl group may increase LogP relative to methoxy or hydroxylated derivatives, enhancing membrane permeability.

Q & A

Q. What synthetic routes are recommended for 2-Formyl-6-(2-methylthiophenyl)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: Common synthetic approaches include Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the 2-methylthiophenyl group. Optimization can be achieved via Design of Experiments (DOE) . For example, a Plackett-Burman design (screening 9 variables) can identify critical factors (e.g., temperature, catalyst loading), followed by a Box-Behnken design to model interactions and maximize yield .

  • Key Variables to Optimize:
  • Reaction temperature (60–120°C)
  • Solvent polarity (e.g., DMF vs. THF)
  • Catalyst type (e.g., Pd(PPh₃)₄ for coupling reactions)

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR to confirm substituent positions and purity.
  • FT-IR for identifying functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹).
    • Crystallography:
  • Single-crystal X-ray diffraction refined via SHELXL (for small-molecule refinement) .
  • Visualization using ORTEP-3 to generate thermal ellipsoid diagrams .
    • Example workflow: Crystallize from ethanol, collect data at 100 K, and refine using SHELXL-2018 .

Q. What key physicochemical properties (e.g., solubility, stability) must be considered during experimental design?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (e.g., DMSO, acetone) and aqueous buffers (pH 2–12).
  • Stability:
  • Conduct accelerated stability studies under UV light and heat (40–80°C) to assess decomposition.
  • Use HPLC-MS to monitor degradation products.
    • Thermal Analysis:
  • DSC/TGA to determine melting point (~150–200°C) and thermal decomposition profile.

Advanced Research Questions

Q. How can Design of Experiments (DOE) resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Apply Plackett-Burman screening to identify significant variables (e.g., pH, reagent stoichiometry).
  • Use Box-Behnken response surface methodology to optimize interactions. For example:
  • Variables: Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
  • Response: Yield (%) modeled as Y=β0+β1X1+β2X2+β3X3+β12X1X2+ϵY = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_3 + \beta_{12}X_1X_2 + \epsilon.
    • Validate predictions with triplicate runs (e.g., predicted yield 85% vs. experimental 83%) .

Q. How do computational and experimental approaches reconcile discrepancies in crystal packing predictions?

Methodological Answer:

  • Perform DFT calculations (e.g., using Gaussian 16) to predict intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
  • Compare with SHELXL-refined X-ray data (e.g., C–H···O bond distances: predicted 2.1 Å vs. observed 2.05 Å) .
  • Example Workflow:
  • Optimize geometry at B3LYP/6-311+G(d,p).
  • Overlay DFT-optimized structure with crystallographic data using Mercury software.

Q. What enzymatic pathways degrade this compound, and how can degradation kinetics be modeled?

Methodological Answer:

  • Pathway Identification:
  • Use immobilized Acinetobacter sp. cultures; monitor degradation via HPLC .
  • Identify metabolites (e.g., hydroxylated derivatives) via LC-QTOF-MS .
    • Kinetic Modeling:
  • Fit data to a Michaelis-Menten model : v=Vmax[S]Km+[S]v = \frac{V_{max}[S]}{K_m + [S]}.
  • Example parameters: Vmax=35.7mg/L/hV_{max} = 35.7 \, \text{mg/L/h}, Km=12.5mg/LK_m = 12.5 \, \text{mg/L}.

Q. How does the electron-withdrawing formyl group influence pharmacological activity?

Methodological Answer:

  • QSAR Studies:
  • Calculate electronic descriptors (e.g., HOMO/LUMO energies) using Gaussian or Schrödinger Suite .
    • Biological Assays:
  • Test against enzymes (e.g., COX-2, CYP450) to assess inhibition (IC50IC_{50}).
  • Compare with analogs lacking the formyl group to isolate its effect .
    • Example Finding: The formyl group increases electrophilicity, enhancing binding to cysteine residues in target proteins.

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